Cas no 2229466-91-3 (5-difluoro(phenyl)methyl-1,3-oxazol-2-amine)

5-difluoro(phenyl)methyl-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine
- EN300-1862338
- 2229466-91-3
- 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine
-
- インチ: 1S/C10H8F2N2O/c11-10(12,7-4-2-1-3-5-7)8-6-14-9(13)15-8/h1-6H,(H2,13,14)
- InChIKey: BRGYJBJNYKEBIP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(N)O1)(C1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 210.06046921g/mol
- どういたいしつりょう: 210.06046921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52Ų
5-difluoro(phenyl)methyl-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862338-5.0g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1862338-10g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1862338-0.25g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1862338-1.0g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1862338-10.0g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1862338-0.5g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1862338-2.5g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1862338-0.05g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1862338-1g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1862338-0.1g |
5-[difluoro(phenyl)methyl]-1,3-oxazol-2-amine |
2229466-91-3 | 0.1g |
$1207.0 | 2023-09-18 |
5-difluoro(phenyl)methyl-1,3-oxazol-2-amine 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
5-difluoro(phenyl)methyl-1,3-oxazol-2-amineに関する追加情報
Introduction to 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine (CAS No: 2229466-91-3)
5-difluoro(phenyl)methyl-1,3-oxazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic amine, derived from the oxazole scaffold, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a difluorophenylmethyl substituent and an amine functional group at the 2-position of the oxazole ring imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthesizing novel therapeutic agents.
The compound’s molecular structure, as defined by its Chemical Abstracts Service (CAS) number 2229466-91-3, underscores its specificity and uniqueness. The oxazole ring, a five-membered heterocycle containing one oxygen atom, is known for its stability and versatility in forming biologically active molecules. The introduction of fluorine atoms at the 5-position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the secondary amine group at the 2-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine has emerged as a promising candidate in this context. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. Preliminary studies have highlighted its role as a precursor in designing molecules that modulate key signaling pathways such as MAPK and NF-κB, which are implicated in numerous pathological conditions.
The pharmaceutical industry has been particularly interested in heterocyclic compounds due to their diverse biological activities. The oxazole core is widely recognized for its presence in natural products and synthetic drugs, including antifungals and antivirals. By incorporating fluorine atoms into the phenyl ring of 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine, researchers aim to improve pharmacokinetic profiles while maintaining or enhancing binding affinity to biological targets. This modification is a testament to the strategic use of fluorine chemistry in modern drug discovery.
One of the most compelling aspects of this compound is its synthetic utility. The presence of both an amine and an oxazole moiety offers multiple points for chemical modification. This flexibility allows chemists to explore various derivatization strategies, including amide bond formation, alkylation reactions, and coupling with other heterocycles. Such modifications are essential for optimizing lead compounds into viable drug candidates. For instance, linking this scaffold to known pharmacophores has shown promise in generating inhibitors with improved selectivity and reduced toxicity.
The oxazole ring itself is not only stable but also capable of participating in hydrogen bonding interactions due to the presence of the oxygen atom. This feature is particularly advantageous when designing molecules intended to interact with proteins or nucleic acids. The secondary amine at the 2-position can form hydrogen bonds with polar residues in biological targets, enhancing binding affinity. Additionally, the electron-withdrawing nature of the oxygen atom in the oxazole ring can influence electronic properties, affecting reactivity and binding modes.
Recent advancements in computational chemistry have further accelerated the exploration of 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine’s potential applications. Molecular docking studies have been conducted to predict its interaction with various enzymes and receptors. These simulations have revealed that the compound can bind effectively to targets such as kinases and proteases involved in cancer metabolism. By understanding these interactions at a molecular level, researchers can fine-tune the structure to achieve higher efficacy and selectivity.
In vivo studies have begun to validate these computational findings. Initial animal models have demonstrated that derivatives of this compound exhibit promising pharmacological effects without significant off-target toxicity. This aligns with current trends in drug development toward personalized medicine and targeted therapies. The ability to modify key structural features while maintaining core functionality allows for rapid optimization based on biological response data.
The role of fluorine chemistry cannot be overstated when discussing modern pharmaceuticals. Fluorinated aromatic rings are prevalent in FDA-approved drugs due to their ability to enhance metabolic stability, improve bioavailability, and increase binding affinity. In 5-difluoro(phenyl)methyl-1,3-oxazol-2-amine, fluorine atoms contribute to these desirable properties while also providing handles for further chemical manipulation. This dual functionality makes it an attractive building block for medicinal chemists seeking innovative solutions for therapeutic challenges.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nucleophilic substitution reactions on halogenated precursors followed by cyclization under controlled conditions to form the oxazole ring. The introduction of fluorine atoms is typically achieved through metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic routes underscore the importance of advanced organic chemistry techniques in accessing complex molecular architectures like this one.
As research continues to uncover new therapeutic targets and mechanisms underlying human diseases,5-difluoro(phenyl)methyl-1,3-oxazol-2-amine is poised to play a significant role in next-generation drug discovery programs. Its unique combination of structural features—heterocyclic core with fluorinated aryl substituents—provides a versatile platform for developing molecules with enhanced pharmacological profiles compared to existing treatments.
In conclusion,5-difluoro(phenyl)methyl-1,3-oxazol-2-aminedemonstrates considerable promise as a pharmaceutical intermediate due to its structural complexity and functional diversity, coupled with favorable physicochemical properties derived from fluorine incorporation, making it an invaluable asset for medicinal chemists worldwide.
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